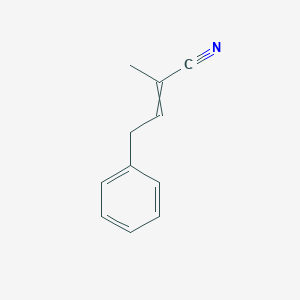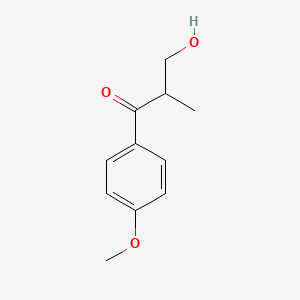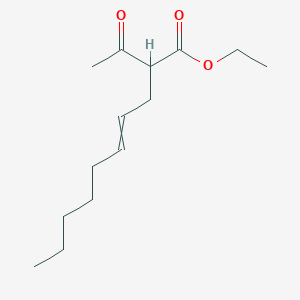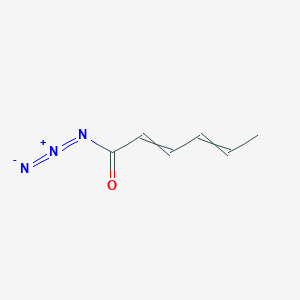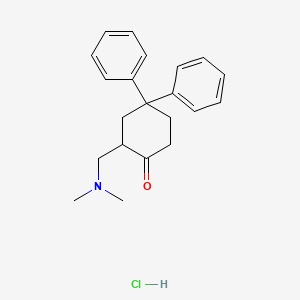![molecular formula C12H14N2O3 B14486651 N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide CAS No. 65853-80-7](/img/structure/B14486651.png)
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide is a chemical compound with the molecular formula C12H14N2O3. It is known for its unique structure, which includes a formamido group attached to a phenyl ring, and an acetamide group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide typically involves the reaction of 2-formamidobenzaldehyde with acetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield .
Chemical Reactions Analysis
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The formamido and acetamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide involves its interaction with specific molecular targets and pathways. The formamido and acetamide groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, including inhibition of certain enzymes and modulation of cellular pathways .
Comparison with Similar Compounds
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide can be compared with other similar compounds, such as:
N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide: This compound has a methoxy group attached to the phenyl ring, which can influence its chemical and biological properties.
N-(3-(2-Formamidophenyl)-3-oxopropyl)acetamide derivatives: Various derivatives of this compound can be synthesized by modifying the formamido or acetamide groups, leading to different chemical and biological activities.
The uniqueness of this compound lies in its specific structure and the presence of both formamido and acetamide groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
65853-80-7 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-[3-(2-formamidophenyl)-3-oxopropyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-9(16)13-7-6-12(17)10-4-2-3-5-11(10)14-8-15/h2-5,8H,6-7H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
QLDWOSIDMFWKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(=O)C1=CC=CC=C1NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


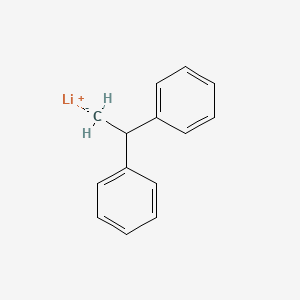
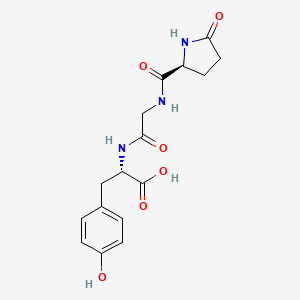

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
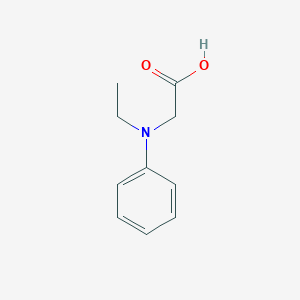
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
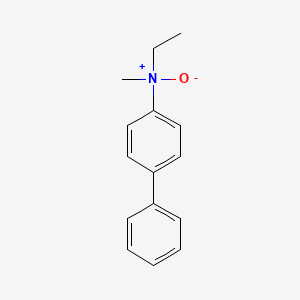
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
